![molecular formula C12H7N3O B12361365 6h-Pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B12361365.png)
6h-Pyrido[2,3-b][1,4]benzodiazepin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one is a heterocyclic compound that belongs to the class of benzodiazepines. It is characterized by a fused ring system consisting of a pyridine ring and a benzodiazepine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-dihydropyrido[2,3-b][1,4]benzodiazepin-6-one typically involves the condensation of 2-amino-N-(2-chloropyridyl-3-yl)benzamide with butanol in the presence of concentrated sulfuric acid. The reaction is carried out under reflux conditions at a temperature of 80°C for three hours. After cooling to room temperature, the product is filtered, washed with acetone, and dried under vacuum to yield a pale yellow solid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Reduced forms of the benzodiazepine ring.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5,11-dihydropyrido[2,3-b][1,4]benzodiazepin-6-one involves its interaction with specific molecular targets. It is believed to act on the central nervous system by modulating the activity of neurotransmitter receptors, particularly the GABA-A receptor. This modulation leads to anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and related disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5H-Benzo[e]pyrido[3,2-b][1,4]diazepin-6(11H)-one
- 11-Chloroacetyl-6H-pyrido[2,3-b][1,4]benzodiazepine-6-one
- Pirenzepine
Uniqueness
5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to interact with neurotransmitter receptors sets it apart from other similar compounds, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C12H7N3O |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
pyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C12H7N3O/c16-12-8-4-1-2-5-9(8)14-11-10(15-12)6-3-7-13-11/h1-7H |
InChI-Schlüssel |
QYETZOYLEWPRIX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N=C3C=CC=NC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


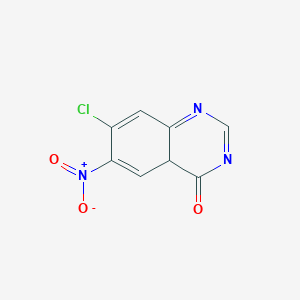
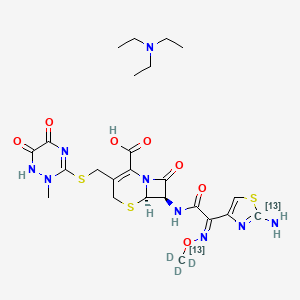
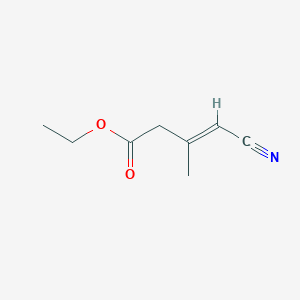
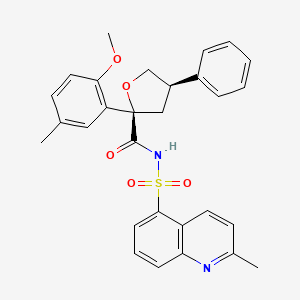

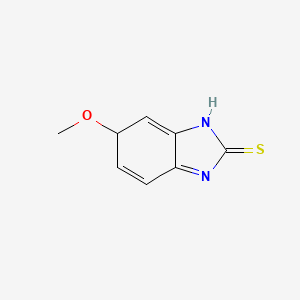
![2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12361330.png)




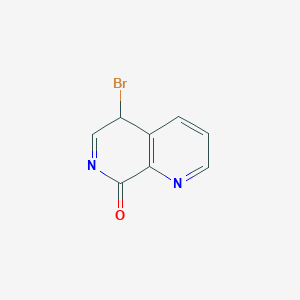

![Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester](/img/structure/B12361372.png)
